molecular formula C24H16N2S B282058 4,5,7-Triphenyl-2,1,3-benzothiadiazole

4,5,7-Triphenyl-2,1,3-benzothiadiazole

Cat. No. B282058
M. Wt: 364.5 g/mol
InChI Key: XEVWOTCEKXTQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Triphenyl-2,1,3-benzothiadiazole (TPBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound belongs to the family of benzothiadiazole derivatives and is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4,5,7-Triphenyl-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve the interaction of 4,5,7-Triphenyl-2,1,3-benzothiadiazole with target molecules or receptors. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to interact with enzymes, leading to the inhibition of enzyme activity. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with ion channels, leading to the modulation of ion channel activity.
Biochemical and Physiological Effects:
4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to scavenge free radicals, leading to the prevention of oxidative stress. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

4,5,7-Triphenyl-2,1,3-benzothiadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4,5,7-Triphenyl-2,1,3-benzothiadiazole is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be taken when handling 4,5,7-Triphenyl-2,1,3-benzothiadiazole in lab experiments.

Future Directions

There are several future directions for the research on 4,5,7-Triphenyl-2,1,3-benzothiadiazole, including the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. The development of new synthetic methods can lead to the synthesis of 4,5,7-Triphenyl-2,1,3-benzothiadiazole derivatives with improved properties and functions. The exploration of its potential applications in other fields, such as medicine and agriculture, can lead to the discovery of new uses for 4,5,7-Triphenyl-2,1,3-benzothiadiazole. The investigation of its mechanism of action can lead to a better understanding of how 4,5,7-Triphenyl-2,1,3-benzothiadiazole interacts with target molecules or receptors, leading to the development of new drugs or therapies.

Synthesis Methods

4,5,7-Triphenyl-2,1,3-benzothiadiazole can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with benzaldehyde, followed by cyclization with a suitable dehydrating agent. Another method involves the condensation of 2-aminobenzenethiol with a suitable aromatic aldehyde in the presence of a Lewis acid catalyst. The resulting 4,5,7-Triphenyl-2,1,3-benzothiadiazole can be purified through recrystallization or column chromatography.

Scientific Research Applications

4,5,7-Triphenyl-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In optoelectronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a sensitizer in dye-sensitized solar cells, which can convert solar energy into electrical energy. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been used as a fluorescent probe for the detection of metal ions and biological molecules.

properties

Molecular Formula

C24H16N2S

Molecular Weight

364.5 g/mol

IUPAC Name

4,5,7-triphenyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H

InChI Key

XEVWOTCEKXTQFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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